9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a methoxyethyl group and a methyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative using 1-methoxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis. Post-reaction, the compound is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and structural features make it valuable for producing high-value products.
Mechanism of Action
The mechanism of action of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can enhance the compound’s binding affinity to specific targets, modulating their activity. The purine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant compound with a similar purine structure.
Theobromine: A compound found in cocoa with structural similarities to caffeine.
Uniqueness
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
143380-51-2 |
---|---|
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-(1-methoxyethyl)-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C9H14N4O2/c1-6(15-3)13-5-12(2)7-8(13)10-4-11-9(7)14/h4,6H,5H2,1-3H3,(H,10,11,14) |
InChI Key |
KNKXLFZJASMEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CN(C2=C1N=CNC2=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.